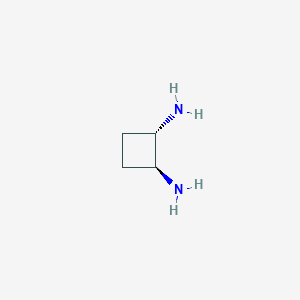
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-acetyl-2-dichlorophenyl-4-methyl-1,2,4-triazine-3,5-dione, is a synthetic compound used in scientific research. It is a heterocyclic aromatic compound that has been studied for its potential applications in various areas, including drug development, biochemistry, and physiology.
Scientific Research Applications
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential applications in various areas of scientific research. For example, it has been used as a model compound for studying the mechanism of action of drugs, as well as for studying the biochemical and physiological effects of drug compounds. It has also been used in biochemical and molecular studies, as well as in laboratory experiments to study the effects of various compounds on biological systems.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is not fully understood. However, it is believed to interact with proteins and other molecules in the body, and to affect the biochemical and physiological processes of the body. It is thought to interact with proteins and other molecules by binding to them and altering their structure, thus affecting their function.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to affect the metabolism of certain compounds, as well as the production of certain hormones.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is not easily degraded. However, one of the limitations of using this compound in laboratory experiments is that it has not been thoroughly studied, and its effects on biochemical and physiological processes are not fully understood.
Future Directions
The potential applications of 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione in scientific research are numerous. Future research should focus on further elucidating the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound, as well as its potential toxicity. Additionally, further research should focus on optimizing the synthesis method for this compound, as well as exploring the potential for using it in drug development.
Synthesis Methods
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione can be synthesized from 3,5-dichlorophenol and acetyl chloride in the presence of a suitable base. The reaction is carried out at room temperature in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an SN2 displacement of the chloride group, resulting in the formation of the desired product.
properties
IUPAC Name |
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-7(13)3-8(14)5-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNYDHOEDZUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2784470.png)


![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)

![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2784479.png)

![Tert-butyl 3-(2-hydroxypropan-2-yl)-3-[(prop-2-enoylamino)methyl]azetidine-1-carboxylate](/img/structure/B2784484.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)


![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784490.png)